1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid
Description
Historical Context of Pyrrole-2,5-dione Derivatives in Medicinal Chemistry
Pyrrole-2,5-dione derivatives, also known as maleimides, have been integral to medicinal chemistry since the mid-20th century. Early work focused on their role as dienophiles in Diels-Alder reactions, but their biological activity soon garnered attention. For instance, derivatives such as 3-substituted pyrrole-2,5-diones demonstrated potent antibacterial properties against Pseudomonas aeruginosa, with minimum inhibitory concentrations in the low micromolar range. Structural modifications, including halogenation and alkylation, were shown to enhance bioavailability and target specificity.
In the 21st century, research expanded to anti-inflammatory applications. A 2022 study synthesized amidrazone-derived pyrrole-2,5-diones and evaluated their inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells. Compounds in this class exhibited significant anti-proliferative effects, with derivative 2a showing the strongest cytokine suppression. These findings underscore the versatility of pyrrole-2,5-diones in addressing both infectious and chronic inflammatory diseases.
Significance of Maleimide-Based Compounds in Drug Discovery
Maleimides, a subset of pyrrole-2,5-diones, are prized for their electrophilic reactivity, enabling covalent interactions with thiol groups in proteins. This property has been exploited in bioconjugation, where reagents like N-(2-aminoethyl)maleimide trifluoroacetate facilitate crosslinking in antibody-drug conjugates. The trifluoroacetate counterion in such compounds enhances solubility in polar solvents, a critical factor in formulation.
Beyond bioconjugation, maleimides serve as structural modifiers in polymers. For example, copolymerizing N-cyclohexylmaleimide with poly(methyl methacrylate) improves thermal stability while maintaining optical clarity, making it suitable for optical disc substrates. The cyclohexyl group in these derivatives contributes to steric hindrance, reducing crystallization and enhancing material flexibility.
Research Objectives and Scope
This article focuses on elucidating the structural and functional attributes of 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid (molecular formula: C₁₃H₁₇F₃N₂O₄; molecular weight: 322.28). Key objectives include:
- Analyzing the role of the cyclohexylmethylamino group in modulating lipophilicity and target binding.
- Evaluating the trifluoroacetic acid component’s impact on solubility and stability.
- Identifying potential applications in drug discovery through comparative analysis with established maleimide derivatives.
The following table summarizes critical physicochemical properties of analogous compounds:
The cyclohexylmethylamino moiety in the target compound likely enhances membrane permeability compared to simpler alkylmaleimides, while the trifluoroacetate salt improves aqueous solubility—a dual advantage for in vivo applications. Future studies should explore its reactivity with cysteine residues in therapeutic targets, building on mechanisms observed in related maleimide systems.
Properties
IUPAC Name |
1-[4-(methylamino)cyclohexyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C2HF3O2/c1-12-8-2-4-9(5-3-8)13-10(14)6-7-11(13)15;3-2(4,5)1(6)7/h6-9,12H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYTDHSKLHARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions using appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated cyclohexane derivative.
Synthesis of the Pyrrole-2,5-dione Moiety: This step involves the formation of the pyrrole-2,5-dione structure, which can be synthesized through condensation reactions involving diketones and amines.
Final Assembly and Trifluoroacetic Acid Addition: The final step includes the coupling of the cyclohexyl and pyrrole-2,5-dione components, followed by the addition of trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the cyclohexyl ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycle : The target compound’s pyrrole-2,5-dione core is shared with fluoroimide but differs from fipronil’s pyrazole. The dione moiety increases electrophilicity, favoring nucleophilic interactions in agrochemical targets .
- Substituents: The cyclohexylmethylamino group in the target compound is unique, contrasting with the aryl groups in fluoroimide (fluorophenyl) and the trifluoromethoxyphenyl group in the pyrrole analog . This substitution may reduce steric hindrance compared to bulky aryl systems.
- Counterion: The TFA group distinguishes the target compound from non-ionic analogs, enhancing solubility in aqueous matrices—critical for formulation in pesticides or drugs .
Physicochemical Properties
Biological Activity
1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid (CAS Number: 1536442-29-1) is a chemical compound characterized by its unique structural features that include a pyrrole ring and a cyclohexyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics.
- Molecular Formula : C₁₃H₁₇F₃N₂O₄
- Molecular Weight : 322.28 g/mol
- Structure : The compound features a pyrrole ring with a methylamino substituent and trifluoroacetic acid moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential applications in cancer treatment due to its interaction with key biological targets.
1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione may exert its biological effects through:
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinase activity, which is crucial in the signaling pathways of many cancers .
- Interaction with Growth Factor Receptors : Studies indicate that derivatives of pyrrole compounds can form stable complexes with ATP-binding domains of receptors like EGFR and VEGFR2, potentially leading to antitumor activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione.
Table 1: Comparative Biological Activities of Pyrrole Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Inhibits growth of cancer cell lines | Dubinina et al., 2007 |
| 3-chloro-1-(4-chlorobenzyl)-4-amino | GI50 ~ 1.0–1.6 × 10⁻⁸ M | Garmanchuk et al., 2013 |
| Chalcone imide derivatives | Antiproliferative on HepG-2 and MCF-7 | Kuznietsova et al., 2016 |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound can be approached through various methodologies involving the reaction of pyrrole derivatives with methylamine and trifluoroacetic acid. The structural complexity introduced by the cyclohexyl group and the methylamino substituent is expected to influence the pharmacological profile significantly.
Key Findings from SAR Studies
- Side Group Modifications : The biological activity of pyrrole derivatives is highly dependent on side group modifications. Substituents that enhance hydrophobic interactions may improve binding affinity to target proteins .
Future Directions
Further research is necessary to elucidate the specific mechanisms by which 1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione interacts with biological targets. Future studies should focus on:
- In vitro and In vivo Testing : Comprehensive testing in various cancer models to assess efficacy and safety.
- Molecular Docking Studies : To predict binding affinities and interactions with specific receptors involved in cancer progression.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For pyrrole-dione derivatives, the Paal-Knorr method (used in analogous compounds) is a viable route for cyclization . Post-synthesis, characterize the compound using H NMR (e.g., δ 2.56 ppm for methyl groups in similar structures) and LCMS (≥94% purity thresholds) to confirm identity and purity . Trifluoroacetic acid (TFA) counterion stability should be verified via HPLC under acidic conditions .
Q. What protocols ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store lyophilized samples at -20°C in inert, moisture-free environments. For aqueous solutions, avoid prolonged exposure to basic conditions (pH >7) to prevent TFA dissociation. Stability can be monitored using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to track decomposition products .
Q. Which analytical techniques are critical for confirming structural integrity in this compound?
- Methodological Answer : Combine orthogonal methods:
- X-ray crystallography for absolute configuration (if crystals form, as in related diones ).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHFNOS analogs ).
- FT-IR to detect key functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological or catalytic mechanisms of this compound?
- Methodological Answer : Use a conceptual framework (e.g., enzyme inhibition or receptor binding hypotheses) to guide assay selection . For mechanistic studies:
- Isothermal titration calorimetry (ITC) to quantify binding affinity.
- Molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets, validated by mutagenesis studies .
- Metabolic profiling in cell cultures to identify downstream effects .
Q. How to address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Validate compound purity and solubility (e.g., DMSO stock concentration effects) .
- Control for pharmacokinetic variables : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) .
- Use orthogonal bioassays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Q. What strategies optimize the compound’s selectivity for specific molecular targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify the cyclohexyl or methylamino groups and test against off-targets .
- Fragment-based drug design (FBDD) : Use crystallographic data to refine substituents (e.g., fluorophenyl analogs in ) .
- Proteome-wide profiling (e.g., affinity pulldown with biotinylated derivatives) to identify non-specific interactions .
Q. How to resolve conflicting spectral data (e.g., NMR shifts) arising from solvent or pH effects?
- Methodological Answer :
- Standardize solvent systems (e.g., DMSO-d vs. CDCl) and pH (buffered solutions) for reproducibility .
- Dynamic NMR experiments to detect conformational changes (e.g., cyclohexyl ring puckering) .
- Density functional theory (DFT) calculations to correlate observed shifts with predicted electronic environments .
Data Analysis & Theoretical Frameworks
Q. How to integrate computational modeling with experimental data for this compound?
- Methodological Answer :
- Multi-scale modeling : Combine quantum mechanics (QM) for electronic properties and molecular dynamics (MD) for solvation effects .
- Validate models using experimental parameters (e.g., Gibbs free energy from ITC vs. computed ΔG) .
- Leverage CRDC frameworks (e.g., RDF2050108 for process simulation) to predict scale-up challenges .
Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
